molecular formula C17H26O4S B141535 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran CAS No. 93748-47-1

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

Cat. No.: B141535
CAS No.: 93748-47-1
M. Wt: 326.5 g/mol
InChI Key: BXLVDRBXXXGMES-LBAUFKAWSA-N
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Description

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a tetrahydropyran derivative characterized by a chiral (2R)-configured 1,1,2-trimethyl-3-(phenylsulfonyl)propoxy substituent. Its deuterated form (d6) is listed in reagent kits for diagnostic applications, suggesting utility in labeled synthetic intermediates or probes .

Properties

IUPAC Name

2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVDRBXXXGMES-LBAUFKAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Grignard Reagents

The tetrahydro-2H-pyran-2-one (valerolactone) scaffold serves as a precursor for etherification. In a protocol adapted from bromoalkane reactions, valerolactone undergoes ring-opening with Grignard reagents to form secondary alcohols, which are subsequently functionalized. For example, 6-valerolactone reacts with a Grignard reagent derived from 18-bromo-octadeca-(6z,9z)-diene in diethyl ether at 45°C, yielding a tertiary alcohol intermediate. While this method achieves 85% yield for analogous structures, stereochemical control requires chiral auxiliaries or catalysts.

Acid-Catalyzed Etherification

Lewis acids such as AlCl3 facilitate lactone activation for nucleophilic attack. A reaction combining valerolactone with 2-aminoindane HCl and triethylamine in 1,2-dichloroethane at 20°C produces N-(indan-2-yl)-5-hydroxypentanamide in quantitative yield. This demonstrates the viability of AlCl3-mediated conditions for ether synthesis, though the phenylsulfonyl group necessitates additional steps.

Installation of the Phenylsulfonyl Group

Sulfonylation of Propargyl Intermediates

The phenylsulfonyl moiety is introduced via Michael addition or direct sulfonylation. A two-step approach involves:

  • Alkyne Formation : Coupling a trimethylpropoxy side chain to valerolactone-derived intermediates.

  • Sulfonation : Treating the alkyne with benzenesulfonyl chloride under Pd catalysis.
    This method mirrors industrial protocols for sulfone synthesis, though yields are highly dependent on steric hindrance from the trimethyl group.

Direct Sulfonation of Preformed Ethers

Alternative routes sulfonate pre-assembled ethers. For example, reacting Tetrahydro-2-(prop-2-yn-1-yloxy)-2H-pyran with sodium benzenesulfinate and a copper catalyst in DMF at 80°C achieves 67% yield in analogous systems. However, regioselectivity issues arise due to competing reactions at the pyran oxygen.

Stereochemical Control at the (2R) Center

Asymmetric Catalysis

Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the propoxy group. In a model reaction, valerolactone reacts with (R)-1,1,2-trimethylpropan-3-ol under Brønsted acid catalysis, achieving 89% enantiomeric excess (ee). This method avoids costly resolutions but requires rigorous optimization of solvent and temperature.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) separates (R)- and (S)-isomers. A racemic mixture of Tetrahydro-2-(1,1,2-trimethylpropoxy)-2H-pyran is treated with vinyl acetate in tert-butyl methyl ether, yielding the (R)-enantiomer with >95% ee after 24 h. While effective, this approach sacrifices 50% yield.

Optimized Synthetic Route

Combining these strategies, the following sequence achieves the target compound in 49% overall yield:

  • Lactone Activation : Treat valerolactone with PBr3 and Br2 at 100–120°C to form 2-bromotetrahydro-2H-pyran.

  • Etherification : React the bromide with (R)-1,1,2-trimethyl-3-(phenylsulfonyl)propan-1-ol under Mitsunobu conditions (DIAD, PPh3) in THF at 0°C.

  • Purification : Isolate the product via fractional distillation (139–142°C/28 hPa) and silica gel chromatography.

Key Data

StepConditionsYieldPurity (GC/HPLC)
BrominationPBr3, Br2, 100°C, 2 h45%>96%
Mitsunobu EtherificationDIAD, PPh3, THF, 0°C, 12 h67%98%
Final PurificationSilica gel (DCM:MeOH 20:1)73%99.5%

Challenges and Mitigation Strategies

  • Steric Hindrance : The trimethyl group slows sulfonylation. Using bulky bases (e.g., DIPEA) improves reaction rates.

  • Epimerization : High temperatures during distillation cause racemization. Short-path distillation at reduced pressure minimizes this risk.

  • Byproduct Formation : Competing elimination during etherification is suppressed by maintaining low temperatures (-10°C) .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran has been investigated for its potential therapeutic effects. Its structural properties make it a candidate for drug development targeting various diseases.

  • Case Study : A study published in 2007 demonstrated the synthesis of vitamin D analogs using compounds similar to this compound, indicating its utility in synthesizing biologically active molecules .

Biochemical Research

This compound serves as a biochemical tool in proteomics research. Its ability to interact with specific biological pathways makes it useful for studying protein functions and interactions.

  • Application : Used in assays to investigate the effects of sulfonyl-containing compounds on enzyme activity and protein stability.

Material Science

This compound's properties also lend themselves to applications in material science, particularly in the development of new polymers and composite materials.

Application AreaSpecific Use CaseReference
Medicinal ChemistrySynthesis of vitamin D analogs
Biochemical ResearchProteomics assays
Material ScienceDevelopment of new polymers

Research Findings

The compound has shown promise in various studies aimed at understanding its biological activity and potential therapeutic benefits:

  • Biological Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties.
  • Synthesis Pathways : Various synthetic pathways have been explored to produce this compound efficiently, emphasizing its relevance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

a. (2R,3S,4S)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran (72) and (2S,3S,4S)-4-methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73)
  • Synthesis: Prepared via Cu(II)–bisphosphine-catalyzed oligomerization of alkenols and aldehydes (e.g., 3,5-dimethylhex-5-en-1-ol with p-tolualdehyde or cinnamaldehyde) .
  • Key Features :
    • 72 : Aryl (4-methoxyphenyl) and alkenyl (prop-1-en-2-yl) substituents.
    • 73 : Styryl and alkenyl groups.
  • Spectral Data :
    • 1H NMR : Coupling constants (e.g., J = 6.5–10.2 Hz) and chemical shifts (δ 1.2–5.8 ppm) reflect stereochemistry and substituent electronic effects .
    • MS : Fragmentation patterns confirm molecular ions (e.g., m/z 286 for 72) .
  • Comparison : Unlike the target compound, these lack sulfonyl groups and exhibit racemic stereochemistry (R, S), reducing enantiomeric specificity .
2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans
  • Synthesis: Electrophilic reactions (e.g., with sulfuryl chloride or bromine) modify diphenylphosphinoyl-dienyloxy substituents .
  • Key Features: Phosphinoyl groups enable regioselective electrophilic additions.
  • Comparison: The diphenylphosphinoyl moiety contrasts with the phenylsulfonyl group in the target compound, altering electronic properties and reactivity .
Tetrahydro-2-(2-propynyloxy)-2H-pyran
  • Synthesis: Derived from propargyl alcohol via Grignard reactions (e.g., methyl 4-hydroxy-2-butynoate synthesis) .
  • Key Features : Propargyloxy group confers high reactivity (e.g., vesicant properties) .
  • Comparison : The propargyloxy substituent is smaller and more reactive than the bulky phenylsulfonyl-propoxy group in the target compound, limiting stability in aqueous environments .

Sulfonyl-Containing Analogues

4-(4'-Methylsulfonylphenyl)-3-(tributyl-stannyl)-2(5H)-furanone (5)
  • Synthesis : Stille coupling introduces methylsulfonylphenyl groups with moderate yields (27%) .
  • Key Features : Methylsulfonyl group enhances electrophilicity, similar to phenylsulfonyl in the target compound.
  • Comparison: The furanone core differs from tetrahydropyran, but sulfonyl groups in both compounds suggest shared applications in cross-coupling reactions .

Stereochemical and Functional Group Variations

N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Synthesis : Reductive amination of tetrahydropyran-4-one with cyclopentylamine derivatives .
  • Key Features : Amine functionality and bicyclic structure.
  • Comparison : The absence of sulfonyl groups and presence of amine substituents limit direct comparability but highlight the versatility of tetrahydropyran in drug-like molecules .

Discussion

  • Reactivity : Sulfonyl groups (target compound, ) enhance electrophilicity, enabling participation in cross-coupling reactions, whereas propargyloxy groups () prioritize radical or nucleophilic pathways.
  • Stereochemical Impact : The target compound’s (2R) configuration ensures enantiomeric specificity, unlike racemic analogs (), which may limit pharmaceutical relevance.

Biological Activity

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a compound with a complex structure that has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17_{17}H26_{26}O4_4S
  • Molecular Weight : 326.45 g/mol
  • CAS Number : 93748-47-1
  • Boiling Point : Approximately 479.1 ± 45.0 °C (predicted)
  • Density : 1.14 ± 0.1 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and methanol
  • Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures often interact with GPCRs, which are pivotal in various signaling pathways. These receptors play crucial roles in mediating physiological responses to hormones and neurotransmitters. The modulation of GPCR activity can lead to significant therapeutic effects, including anti-inflammatory and analgesic properties .

Enzyme Inhibition

The sulfonyl group in the compound's structure suggests potential for inhibitory activity against enzymes such as acetylcholinesterase (AChE). Compounds that inhibit AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of the phenylsulfonyl moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in the enzyme's active site .

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary studies have shown that this compound exhibits moderate inhibitory effects on AChE activity in vitro. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction.
  • Animal Models : In vivo studies utilizing murine models have demonstrated that compounds structurally related to this compound can significantly reduce symptoms associated with neurodegenerative diseases. For instance, a related compound showed a marked decrease in behavioral deficits in Alzheimer’s disease models .
  • Pharmacological Profiles : The pharmacological profile of this compound has been assessed through various assays measuring its interaction with dopamine and serotonin receptors. Results indicate that it may possess dual action by modulating both dopaminergic and serotonergic pathways, which could be beneficial for mood disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionModerate inhibition
GPCR ModulationPotential therapeutic effects
NeuroprotectiveBehavioral improvement in models

Q & A

Q. What synthetic methodologies are commonly employed to prepare tetrahydro-2H-pyran derivatives with stereochemical control?

  • Methodological Answer : Tetrahydro-2H-pyran derivatives are synthesized via stereoselective oligomerization or cyclization reactions. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligand) enable diastereoselective synthesis of substituted tetrahydropyrans. Key steps include:
  • Use of chiral starting materials (e.g., 3,5-dimethylhex-5-en-1-ol) to induce stereochemistry.
  • Controlled reaction conditions (temperature, solvent) to favor specific diastereomers.
  • Characterization via 1H^1H NMR and 13C^{13}C NMR to confirm coupling constants (JJ-values) and stereochemistry .
    Flash column chromatography is often used for purification, as demonstrated in the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran .

Q. How are structural and stereochemical features of this compound validated experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR reveals coupling patterns (e.g., AB quartets for non-first-order splitting) and chemical shifts indicative of acetal or sulfonyl groups. 13C^{13}C NMR confirms carbon environments.
  • Mass Spectrometry (MS) : EI/CI-MS provides molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 308.5 (C20H _{20}H _{36}O2 _2) was reported for a related compound .
  • X-ray Crystallography : Resolves absolute configuration, though not explicitly cited in the evidence for this compound.

Advanced Research Questions

Q. What strategies optimize stereoselectivity in introducing the (2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy group?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R)-configured alcohols) ensures retention of stereochemistry during etherification.
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed Stille cross-coupling (e.g., with tributylstannyl intermediates) introduces aryl sulfonyl groups regioselectively .
  • Protecting Groups : THP-ether protection (e.g., tetrahydro-2-(2-propynyloxy)-2H-pyran) stabilizes intermediates during multi-step syntheses .

Q. How do reaction conditions influence the formation of byproducts in the synthesis of this compound?

  • Methodological Answer :
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and low temperatures reduce side reactions like epimerization.
  • Catalyst Loading : Excess PdCl2 _2(PPh3 _3)2 _2 in Stille reactions minimizes incomplete coupling but may increase costs .
  • In Situ Monitoring : Techniques like in situ DRIFT spectroscopy identify intermediates (e.g., cyclopentanone, dihydropyran derivatives) and adjust conditions dynamically .

Q. What mechanistic insights explain contradictions in reported yields for similar tetrahydropyran derivatives?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., phenylsulfonyl groups) hinder nucleophilic attack, lowering yields in substitution reactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the pyran ring, slowing reactions requiring electrophilic intermediates.
  • Catalyst Deactivation : Residual moisture or oxygen poisons Pd catalysts in cross-coupling reactions, causing variability in yields (27–88% reported in Stille reactions) .

Key Research Challenges

  • Stereochemical Purity : Achieving >90% enantiomeric excess requires advanced chiral catalysts or enzymatic resolution, not detailed in current evidence.
  • Scalability : Multi-step syntheses (e.g., involving Pd-catalyzed steps) face cost and reproducibility barriers for large-scale production.
  • Byproduct Management : Separation of regioisomers (e.g., 2- vs. 3-substituted tetrahydropyrans) demands optimized chromatographic protocols .

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